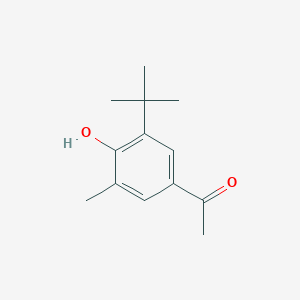
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a hydroxy and amino group attached to a propoxy chain, which is further connected to a carbazole core. The stereochemistry of the hydroxy group is specified as (S), indicating its specific spatial configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL typically involves multiple steps, starting from commercially available carbazole. One common method includes:
Nitration: Carbazole is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Protection: The amino group is protected to prevent side reactions.
Alkylation: The protected amino group is alkylated with an appropriate halohydrin to introduce the hydroxy and propoxy groups.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylamine.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The carbazole core can intercalate with DNA or interact with proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-[(S)-2-Hydroxy-3-isopropylaminopropoxy]phenylacetic acid: Similar in structure but with a phenylacetic acid moiety.
4-[(S)-2-Hydroxy-3-aminopropoxy]benzeneacetic acid: Similar but with a benzene ring instead of a carbazole core.
Uniqueness
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is unique due to its carbazole core, which imparts distinct electronic properties and biological activities. Its specific stereochemistry also contributes to its unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H16N2O2 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(2S)-1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2/t10-/m0/s1 |
Clave InChI |
UUUATVREIARQHR-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CN)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)


![(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B8659544.png)

![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)







